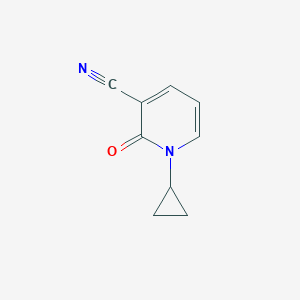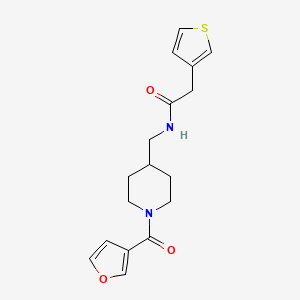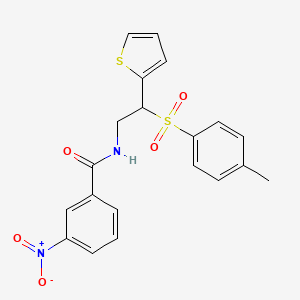![molecular formula C25H32N4O4S B2414392 乙酸2-[[5-[(金刚烷-1-羰基氨基)甲基]-4-(4-甲氧基苯基)-1,2,4-三唑-3-基]硫代]基] CAS No. 476452-53-6](/img/structure/B2414392.png)
乙酸2-[[5-[(金刚烷-1-羰基氨基)甲基]-4-(4-甲氧基苯基)-1,2,4-三唑-3-基]硫代]基]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several interesting functional groups. It has an adamantane core, which is a type of diamondoid and is known for its stability and unique properties . Attached to this core is a 1,2,4-triazole ring, a type of heterocycle that often exhibits pharmacological activity. The molecule also contains a methoxyphenyl group and a sulfanylacetate ester.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The adamantane core would provide a rigid, three-dimensional structure, while the other groups would add functionality and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on the functional groups present. For example, the ester could undergo hydrolysis or transesterification reactions. The triazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the adamantane core would likely make the compound quite stable and resistant to heat and chemical attack .科学研究应用
光谱和量子化学分析
- 光谱分析:已使用傅里叶变换红外光谱和拉曼光谱对该化合物进行了分析,显示出分子内电荷转移的特征,表明其在分子研究中的潜力 (Al-Ghulikah 等,2019).
针对抗癌应用的微管蛋白靶向
- 抗癌潜力:该化合物的类似物,特别是那些具有金刚烷-1-乙酸酯结构的类似物,已显示出抑制细胞增殖和刺激癌细胞中微管蛋白解聚的能力 (Zefirov 等,2020).
抗氧化能力
- 抗氧化特性:该化合物的衍生物,特别是那些含有三唑-3-基和乙酰肼基的衍生物,已证明具有比标准对照更高的抗氧化能力 (Šermukšnytė 等,2022).
分子结构和药理特性
- 分子结构研究:已经对类似金刚烷衍生物的分子结构进行了研究,提供了结构修饰对生物活性影响的见解 (Al-Wahaibi 等,2018).
抗癌活性
- 抗癌应用:对与该化合物在结构上相关的萘普生衍生物的研究显示,对各种癌细胞系具有显着的体外抗癌活性,表明金刚烷-1-羰基氨基衍生物在癌症治疗中的潜力 (Han 等,2018).
合成和表征
- 合成和物理化学性质:已经探索了类似金刚烷和 1,2,4-三唑衍生物的合成过程,为开发具有高生物活性的新药奠定了基础 (Odyntsova,2017).
作用机制
未来方向
属性
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S/c1-3-33-22(30)15-34-24-28-27-21(29(24)19-4-6-20(32-2)7-5-19)14-26-23(31)25-11-16-8-17(12-25)10-18(9-16)13-25/h4-7,16-18H,3,8-15H2,1-2H3,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOZEXMKGDYMOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-N'-[2-(pentyloxy)acetyl]pyridine-2-carbohydrazide](/img/structure/B2414310.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2414311.png)
![2,3,4,4a,5,6,7,7a-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2414312.png)
![3-(4-Methoxyphenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]propanamide](/img/structure/B2414314.png)


![(2E,NZ)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414321.png)
![1-(2-methoxyethyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2414323.png)
![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2414324.png)

![N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2414327.png)

![N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B2414330.png)
![N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2414332.png)